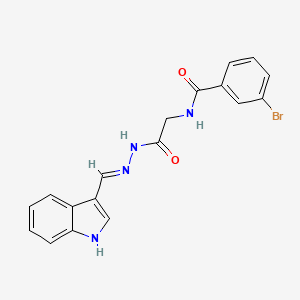

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide

Description

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide is a synthetic hydrazone derivative featuring a 3-bromobenzamide moiety linked via a glyoxylamide bridge to a hydrazine group conjugated with an indole-3-ylmethylene substituent. Its molecular formula is C₁₉H₁₆BrN₃O₂, with a molecular weight of 394.25 g/mol.

Properties

CAS No. |

881403-21-0 |

|---|---|

Molecular Formula |

C18H15BrN4O2 |

Molecular Weight |

399.2 g/mol |

IUPAC Name |

3-bromo-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C18H15BrN4O2/c19-14-5-3-4-12(8-14)18(25)21-11-17(24)23-22-10-13-9-20-16-7-2-1-6-15(13)16/h1-10,20H,11H2,(H,21,25)(H,23,24)/b22-10+ |

InChI Key |

MUVZXXZYWDKVHW-LSHDLFTRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Intermediate A: N-(2-Hydrazinyl-2-oxoethyl)-3-bromobenzamide

This intermediate is synthesized via sequential acylation and hydrazine substitution. A plausible route involves:

Intermediate B: Indole-3-carbaldehyde

Indole-3-carbaldehyde is commercially available or synthesized via Vilsmeier-Haack formylation of indole.

Synthetic Routes and Methodologies

Route 1: Hydrazone Formation via Acid-Catalyzed Condensation

Procedure :

- Intermediate A (1.0 equiv) and indole-3-carbaldehyde (1.05 equiv) are refluxed in ethanol with catalytic HCl (0.1 equiv) for 6–8 hours.

- The reaction mixture is cooled, and the precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 50–65%.

Key Conditions :

- Solvent: Ethanol or dimethoxyethane (DME).

- Catalyst: HCl or acetic acid.

- Temperature: 80–100°C.

Route 2: Base-Mediated Coupling in Polar Aprotic Solvents

Procedure :

- Intermediate A and indole-3-carbaldehyde are stirred in dimethyl sulfoxide (DMSO) with potassium carbonate (2.5 equiv) at 130°C for 3 hours.

- The product is extracted with dichloromethane, dried over Na2SO4, and purified via column chromatography.

Yield : 60–70%.

Advantages : Faster reaction times and higher yields compared to acid-catalyzed methods.

Route 3: Microwave-Assisted Synthesis

Procedure :

- A mixture of Intermediate A , indole-3-carbaldehyde , and catalytic HCl in DME is irradiated in a microwave reactor at 160°C for 20 minutes.

- Purification follows standard chromatographic methods.

Yield : 70–75%.

Benefits : Reduced reaction time and improved selectivity.

Optimization of Reaction Conditions

Solvent Effects

Catalysis

Temperature and Time

- Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.

- Conventional heating at 80–130°C for 3–8 hours remains widely applicable.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

Substitution: The bromine atom on the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its antimicrobial and antioxidant activities.

Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity . The hydrazone linkage can form reactive intermediates that interact with proteins, leading to antimicrobial effects . Additionally, the bromobenzamide group can enhance the compound’s binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Key Observations :

Indole-Based Hydrazones

| Compound Name | Indole Substituent | Additional Functional Groups | Biological Activity | References |

|---|---|---|---|---|

| This compound | None | 3-Bromobenzamide | Under investigation | |

| N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide | 2-Carboxamide | Acetylamino phenyl group | Antimicrobial | |

| Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate | 3-Methyl | Ethyl ester | Structural characterization |

Key Observations :

Spectroscopic Data Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.